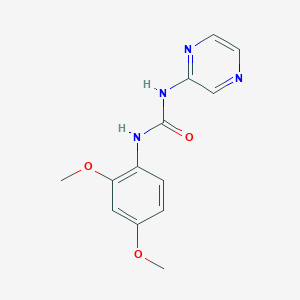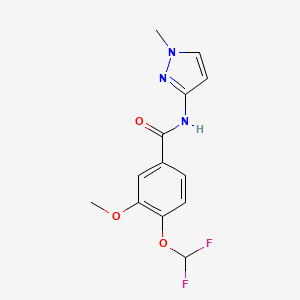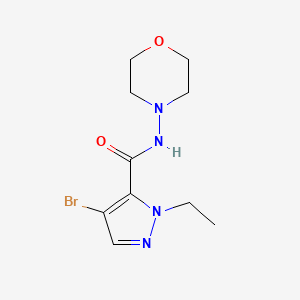
1-(2,4-Dimethoxyphenyl)-3-pyrazin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 2,4-dimethoxyaniline with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production of N-(2,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
SSR149415は、特に選択的な非ペプチドバソプレシンV₁b受容体アンタゴニストとしての生物活性が研究されています。
神経科学: バソプレシン受容体の機能と関連する経路を調査します。
薬理学: バソプレシンシグナル伝達に関わる疾患に対する新規治療薬の開発。
内分泌学: バソプレシンによるストレス反応と社会行動への影響の理解。
作用機序
SSR149415は、バソプレシンV₁b受容体を選択的に標的としています。この受容体を阻害することで、ストレス調節、社会行動、水恒常性などのバソプレシン関連プロセスを調節します。関与する正確な分子標的と経路については、さらなる調査が必要です。
6. 類似化合物の比較
SSR149415は、非ペプチド性とV₁b受容体に対する選択性により独特の化合物ですが、関連する化合物には、バソプレシン受容体アンタゴニストやアナログなどがあります。さらなる研究により、包括的な比較が可能になります。
SSR149415の潜在的な用途は、ここで述べた範囲を超えており、進行中の研究は、その多面的な特性を明らかにし続けています。
類似化合物との比較
Similar Compounds
- N-(2,4-DIMETHOXYPHENYL)-N’-(2-PYRIDYL)UREA
- N-(2,4-DIMETHOXYPHENYL)-N’-(2-THIAZOLYL)UREA
- N-(2,4-DIMETHOXYPHENYL)-N’-(2-IMIDAZOLYL)UREA
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazinyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and application.
特性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C13H14N4O3/c1-19-9-3-4-10(11(7-9)20-2)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18) |
InChIキー |
OMFYUXMSKKADNA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=NC=CN=C2)OC |
溶解性 |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}acetamide](/img/structure/B10965963.png)
methanone](/img/structure/B10965969.png)

![4-bromo-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965975.png)
![5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10965979.png)


![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10966007.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)
methanone](/img/structure/B10966016.png)

![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10966031.png)
